molecular formula C12H9NO4S B072835 1-Nitro-4-(phenylsulfonyl)benzene CAS No. 1146-39-0

1-Nitro-4-(phenylsulfonyl)benzene

Cat. No. B072835
CAS RN: 1146-39-0
M. Wt: 263.27 g/mol
InChI Key: OECHJYYZMSUILG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Nitro-4-(phenylsulfonyl)benzene and its derivatives involves several key strategies, one of which includes reactions of (1‐nitroethenyl)sulfonylbenzene derivatives. These derivatives can undergo nitroaldol reactions, leading to the formation of compounds with bis(phenylsulfonyl) motifs. Diels-Alder reactions and formal conjugate additions are also notable synthesis pathways for creating ring-fused homo- and heteroaromatic derivatives from precursors like 3-nitro-4-(phenylsulfonyl)thiophene (Wade et al., 2009); (Bianchi et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(phenylsulfonyl)benzene derivatives has been elucidated through various spectroscopic methods, including FTIR, FT-Raman, NMR, and single crystal X-ray diffraction. These studies reveal insights into the compound's geometric parameters, vibrational frequencies, and electronic properties, enhancing understanding of its chemical reactivity and stability (Sarojini et al., 2013).

Chemical Reactions and Properties

1-Nitro-4-(phenylsulfonyl)benzene participates in a variety of chemical reactions, such as electrochemical syntheses and Michael addition reactions. These reactions are instrumental in generating a broad spectrum of sulfonamide and diamine derivatives, showcasing the compound's versatility as a chemical reagent (Khazalpour & Nematollahi, 2015); (Sharafi-kolkeshvandi et al., 2016).

Scientific Research Applications

Nitroaldol and Diels-Alder Reactions

1-Nitro-4-(phenylsulfonyl)benzene has been investigated for its reactivity in nitroaldol reactions, leading to the formation of complex dinitro compounds. For instance, its reactivity with formaldehyde has been studied, resulting in mixtures of dinitro-bis(phenylsulfonyl)butanols and pentanediols. Subsequent treatments afford specific dinitro diastereomers, showcasing its utility in stereospecific syntheses (Wade et al., 2009). Additionally, 1-Nitro-4-(phenylsulfonyl)benzene participates in Diels-Alder reactions with dienes, leading to the synthesis of adducts that further expand its application in creating complex organic structures.

Ring-Opening/Ring-Closing Mechanisms

Research has explored the compound's role in ring-opening/ring-closing protocols, notably in the synthesis of heteroaromatic and aromatic compounds. An example includes its conversion to nitro(phenylsulfonyl) derivatives of ring-fused compounds, such as naphthalene and benzothiophene, through thermal electrocyclic rearrangements. This showcases its potential in accessing substitution patterns that are challenging to achieve through conventional methods (Bianchi et al., 2003).

Nucleophilic Aromatic Substitution

The compound's susceptibility to nucleophilic aromatic substitution has been demonstrated, leading to the synthesis of various substituted aromatic compounds. These reactions allow for the introduction of different functional groups, thereby modifying the electronic and physical properties of the resulting compounds, which could be useful in material science and pharmaceuticals (Lapshina et al., 2012).

Safety And Hazards

1-Nitro-4-(phenylsulfonyl)benzene is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

1-(benzenesulfonyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECHJYYZMSUILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150792
Record name Benzene, 1-nitro-4-(phenylsulfonyl)-
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Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(phenylsulfonyl)benzene

CAS RN

1146-39-0
Record name Benzene, 1-nitro-4-(phenylsulfonyl)-
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Record name 1146-39-0
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Record name Benzene, 1-nitro-4-(phenylsulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl phenyl sulfone
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